Ethyl {[5-amino-4-cyano-3-(dicyanomethylidene)-2-methyl-2,3-dihydrofuran-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE is a complex organic compound with the molecular formula C12H14N2O4S It is known for its unique structure, which includes a furan ring, cyano groups, and an ethyl ester moiety
Preparation Methods
The synthesis of ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction typically involves stirring the reactants without solvent at elevated temperatures, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s cyano and ester groups can participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A simpler compound used in similar synthetic applications.
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis and as a greener alternative in organic reactions.
Cyanoacetamides: A class of compounds with diverse biological activities and synthetic applications. The uniqueness of ETHYL 2-{[5-AMINO-4-CYANO-3-(1-CYANO-2-NITRILOETHYLIDENE)-2-METHYL-2,3-DIHYDRO-2-FURANYL]SULFANYL}ACETATE lies in its complex structure, which offers multiple reactive sites and potential for diverse applications.
Properties
Molecular Formula |
C13H12N4O3S |
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Molecular Weight |
304.33 g/mol |
IUPAC Name |
ethyl 2-[5-amino-4-cyano-3-(dicyanomethylidene)-2-methylfuran-2-yl]sulfanylacetate |
InChI |
InChI=1S/C13H12N4O3S/c1-3-19-10(18)7-21-13(2)11(8(4-14)5-15)9(6-16)12(17)20-13/h3,7,17H2,1-2H3 |
InChI Key |
HDLOBPQCHVQEOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C |
Origin of Product |
United States |
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